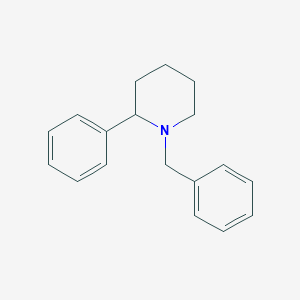
1-Benzyl-2-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-phenylpiperidine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds in this class are known for their significant roles in medicinal chemistry and drug development due to their diverse pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenylpiperidine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 2-phenylpiperidine in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-2-phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in an organic solvent.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-2-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and antipsychotics.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-phenylpiperidine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, leading to alterations in neurotransmitter release and receptor activity. This interaction can result in analgesic and antipsychotic effects .
Comparación Con Compuestos Similares
Methylphenidate: A benzylpiperidine derivative used as a stimulant.
Pethidine: An opioid analgesic with a piperidine structure.
Paroxetine: A selective serotonin reuptake inhibitor with a piperidine moiety.
Uniqueness: 1-Benzyl-2-phenylpiperidine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike other piperidine derivatives, it has a benzyl group attached to the nitrogen atom, which influences its binding affinity and activity at various receptors .
Propiedades
Número CAS |
36939-29-4 |
|---|---|
Fórmula molecular |
C18H21N |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
1-benzyl-2-phenylpiperidine |
InChI |
InChI=1S/C18H21N/c1-3-9-16(10-4-1)15-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 |
Clave InChI |
TYUXYZYCGWFXIO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


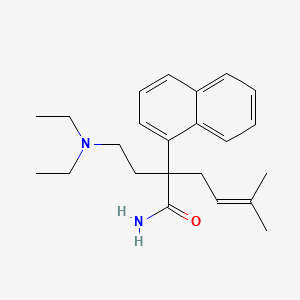


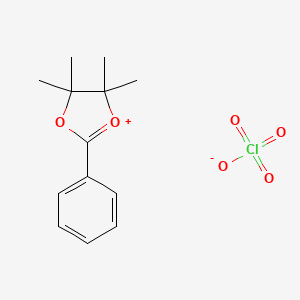
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)


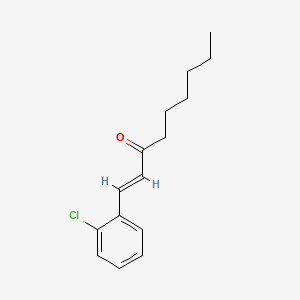
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
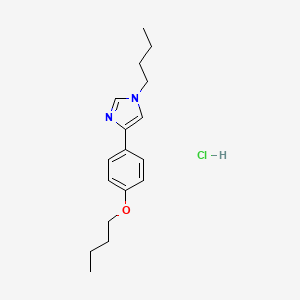
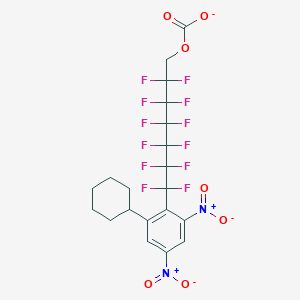
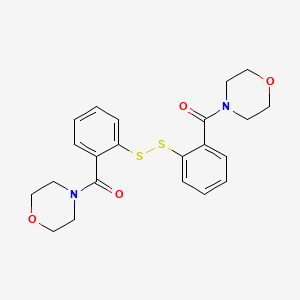
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
